2-Cyclohexyl-1H-imidazole-5-carbaldehyde
Description
Significance of Imidazole (B134444) Scaffolds in Advanced Organic Synthesis
Imidazole scaffolds are fundamental building blocks in the synthesis of a vast array of organic molecules. biomedpharmajournal.orgrsc.org Their aromaticity and the presence of both an acidic and a basic nitrogen atom allow for diverse functionalization, making them versatile intermediates. nih.gov The development of efficient synthetic methods, such as multicomponent reactions and microwave-assisted synthesis, has further expanded the accessibility and utility of substituted imidazoles. biomedpharmajournal.orgresearchgate.net These scaffolds are integral to the creation of ionic liquids, catalysts, and complex natural product analogues.
The imidazole nucleus is a key constituent of many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine. researchgate.net This biological prevalence has inspired chemists to incorporate the imidazole moiety into novel drug candidates, leading to a wide range of therapeutic applications. nih.gov
Role of Carbaldehyde Functionality in Heterocyclic Chemistry
The carbaldehyde group (-CHO) is a highly reactive and versatile functional group in heterocyclic chemistry. rsc.org Its electrophilic carbon atom readily participates in a variety of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. This reactivity makes heterocyclic aldehydes, such as 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, valuable precursors for the synthesis of more complex molecular architectures. rsc.org
Specifically, the aldehyde functionality can be converted into a range of other functional groups, including carboxylic acids, alcohols, and amines. This allows for the construction of diverse libraries of compounds for biological screening. For instance, the condensation of a heterocyclic carbaldehyde with an amine can form a Schiff base, a common structural motif in biologically active molecules. medchemexpress.com
Overview of 2,5-Disubstituted Imidazole Derivatives in Contemporary Research
2,5-Disubstituted imidazole derivatives represent a significant class of compounds with a wide spectrum of biological activities. The specific substituents at the 2- and 5-positions can be tailored to modulate the compound's steric and electronic properties, thereby influencing its interaction with biological targets. rsc.org The synthesis of these derivatives often involves regioselective strategies to control the placement of the substituents. acs.org
Research into 2,5-disubstituted imidazoles has yielded compounds with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The ability to readily modify the substituents at these positions makes them attractive scaffolds for structure-activity relationship (SAR) studies in drug discovery.
Research Gaps and Future Directions in this compound Studies
Despite the broad interest in substituted imidazoles, this compound remains a relatively understudied compound. While the synthesis and properties of analogous compounds, such as 2-butyl-1H-imidazole-5-carboxaldehyde, have been reported, specific research findings for the cyclohexyl derivative are scarce. chemimpex.comtcichemicals.com
Future research should focus on several key areas:
Development of Efficient Synthetic Routes: Establishing optimized and scalable methods for the synthesis of this compound is a primary objective.
Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the carbaldehyde group and the imidazole core will unlock its potential as a versatile building block.
Biological Evaluation: Screening this compound and its derivatives for a range of biological activities could lead to the discovery of novel therapeutic agents. The lipophilic nature of the cyclohexyl group may enhance membrane permeability and oral bioavailability, making it an interesting feature for drug design.
Material Science Applications: The potential of this compound in the development of new materials, such as polymers and coordination complexes, warrants investigation.
The following tables provide a comparative overview of related imidazole and carbaldehyde compounds, highlighting the context for future studies on this compound.
Table 1: Properties of Related Imidazole-Carbaldehyde Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Research Interest |
| 1H-Imidazole-2-carbaldehyde | C4H4N2O | 96.09 | PTP1B inhibitor, synthesis of Schiff bases. medchemexpress.comchemicalbook.com |
| 2-Butyl-1H-imidazole-5-carboxaldehyde | C8H12N2O | 152.19 | Intermediate in pharmaceutical and agrochemical synthesis. chemimpex.comtcichemicals.com |
| 1-Benzyl-1H-imidazole-5-carboxaldehyde | C11H10N2O | 186.21 | Building block for heterocyclic synthesis. sigmaaldrich.com |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | C15H13NO | 223.27 | Antitumor activity. nih.gov |
Structure
3D Structure
Properties
CAS No. |
1343197-84-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclohexyl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) |
InChI Key |
PRLQBRHCQQEECF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexyl 1h Imidazole 5 Carbaldehyde
Direct Synthesis Approaches to 1H-Imidazole-5-carbaldehyde Derivatives
The synthesis of the imidazole (B134444) core is a cornerstone of heterocyclic chemistry, with numerous methods developed to build this important scaffold. These approaches are often adaptable for producing a wide array of substituted imidazoles, including those with functionalities at the 5-position, such as a carbaldehyde group.
Multi-component Reaction Strategies for Substituted Imidazoles
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. sioc-journal.cn These reactions are prized for their atom economy, selectivity, and ability to rapidly generate molecular complexity, making them ideal for synthesizing substituted imidazoles. sioc-journal.cntandfonline.com
Several MCRs can be adapted for the synthesis of polysubstituted imidazoles. nih.gov A common strategy involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine or ammonia (B1221849) source (like ammonium (B1175870) acetate), and sometimes an additional component. tandfonline.comtandfonline.comtandfonline.com For the synthesis of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, one could envision a four-component reaction using glyoxal (B1671930), cyclohexanecarboxaldehyde (B41370), an ammonia source, and a synthon that would provide the C5-carbaldehyde group.
A notable MCR approach is the one-pot synthesis from imines, acid chlorides, and N-nosyl imines, which proceeds through a regioselective cycloaddition to form highly substituted imidazoles without the need for metal catalysts. nih.govacs.org These reactions can be tuned by varying the substituents on the imine and acid chloride components, offering a pathway to diverse imidazole products. acs.org
| MCR Type | Reactants | Typical Imidazole Product | Potential for Target Compound | Reference |
|---|---|---|---|---|
| Debus-Radziszewski | Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | Adaptable by using cyclohexanecarboxaldehyde and a suitable dicarbonyl precursor. | tandfonline.com |
| Four-Component | Dicarbonyl, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | Could be used if the N1 position is protected and later deprotected. | tandfonline.comnih.gov |
| Phospha-münchnone Cycloaddition | Imine, Acid Chloride, N-nosyl imine | Highly Substituted Imidazoles | Offers high diversity and control over substitution patterns. | nih.govacs.org |
Catalytic Methodologies for Imidazole Ring Formation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to imidazole derivatives with improved efficiency, selectivity, and sustainability. researchgate.net Both metal-based and metal-free catalytic systems have been successfully employed to construct the imidazole ring from various precursors. nih.govresearchgate.net These catalytic reactions often proceed under milder conditions and with greater functional group tolerance compared to classical methods. researchgate.net
Brønsted acids have emerged as effective catalysts for the synthesis of substituted imidazoles, particularly through multicomponent reactions. organic-chemistry.orgacs.org A facile approach for synthesizing 1,2,5-trisubstituted imidazoles involves the Brønsted acid-catalyzed reaction of vinyl azides, aromatic aldehydes, and aromatic amines. organic-chemistry.orgacs.orgacs.orgnih.gov This method is notable for being metal-free and generating no toxic waste. organic-chemistry.orgacs.org
The proposed mechanism involves the in-situ formation of an imine from the aldehyde and amine, which is then activated by the Brønsted acid. acs.org This activated species reacts with a 2H-azirine, generated from the vinyl azide (B81097), leading to the trisubstituted imidazole product. organic-chemistry.orgacs.org The high functional group compatibility and operational simplicity make this an attractive strategy. organic-chemistry.orgacs.org While demonstrated for aromatic precursors, adapting this methodology with cyclohexanecarboxaldehyde could potentially yield the desired 2-cyclohexyl substitution pattern.
The development of metal-free synthetic routes is a significant goal in organic chemistry to avoid residual metal contamination in final products, particularly for pharmaceutical applications. researchgate.net Several metal-free methods for imidazole synthesis have been established. researchgate.netrsc.org
One such approach involves a one-pot reaction of arylmethylamines and 1,2-dicarbonyl compounds, using a catalytic amount of acetic acid (AcOH) under aerobic conditions, to produce tetrasubstituted imidazoles in high yields. rsc.orgsemanticscholar.org Another strategy utilizes an iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (TMSN₃) to afford imidazole derivatives. organic-chemistry.org Furthermore, electrochemical methods have been developed for the oxidative tandem cyclization of aryl ketones and benzylamines, providing 1,2,4-trisubstituted imidazoles without the need for external metals or oxidants. organic-chemistry.org These diverse metal-free strategies highlight the ongoing innovation in imidazole synthesis. researchgate.netacs.org
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.comwjbphs.com In imidazole synthesis, this has led to the development of environmentally benign protocols. asianpubs.orgresearchgate.net
Examples include one-pot syntheses conducted under solvent-free conditions, which offer advantages like high yields, simple setup, and mild reaction conditions. asianpubs.org The use of non-toxic, biodegradable, and inexpensive biocatalysts, such as lemon juice, has been reported for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Additionally, microwave-assisted synthesis using water as a green solvent has been shown to produce significantly higher yields of triphenyl imidazole compared to conventional methods using organic solvents. wjbphs.comwjbphs.comresearchgate.net These approaches not only enhance the safety and environmental profile of the synthesis but can also improve efficiency. wjbphs.comwjbphs.com
| Green Chemistry Approach | Key Feature | Example | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reduces volatile organic compound (VOC) waste. | One-pot synthesis of imidazole derivatives by heating reactants without a solvent. | asianpubs.org |
| Biocatalysis | Uses natural, non-toxic catalysts. | Lemon juice catalyzed three-component synthesis of 2,4,5-triaryl-1H-imidazoles. | researchgate.net |
| Microwave-Assisted Synthesis | Reduces reaction time and energy consumption. | Synthesis of triphenyl imidazole in water, yielding 90.90% compared to 69.60% by conventional heating. | wjbphs.comwjbphs.com |
Regioselective Functionalization of Imidazole Rings
For the synthesis of a specifically substituted compound like this compound, regioselective functionalization is paramount. This involves introducing substituents at specific positions on a pre-formed imidazole ring. The electronic properties of the imidazole ring dictate its reactivity: the C5 position is highly reactive toward electrophilic substitution, while the C2 position has the most acidic proton. nih.gov
Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of C-C and C-N bonds at the imidazole core. colab.ws Palladium-catalyzed C-H arylation, for instance, can be directed to selectively functionalize the C2 or C5 positions. nih.govacs.org The use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, is crucial in these strategies to direct the regioselectivity and enable sequential arylation at all three C-H bonds of the imidazole ring. nih.govacs.org
Synthesizing imidazole-5-carbaldehydes specifically can be challenging. One approach involves halogen-metal exchange on a protected 4-bromoimidazole, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). psu.edu However, transmetallation can sometimes lead to the formation of the isomeric imidazole-2-carbaldehyde as a major product. psu.edu Therefore, careful optimization of reaction conditions is necessary to achieve the desired regioselectivity for the C5-carbaldehyde. psu.edu The synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been shown to proceed with high regioselectivity, guided by a 2-hydroxyaryl group on the N1 position, demonstrating how directing groups can control reaction outcomes. acs.org
Strategies for C-5 Formylation and Selectivity Control
The introduction of a formyl group at the C-5 position of a 2-substituted imidazole ring is a significant synthetic challenge due to the electronic nature of the imidazole ring, which can lead to a mixture of regioisomers upon electrophilic substitution. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the formylating agent. researchgate.net However, the regioselectivity of the Vilsmeier-Haack reaction on 2-substituted imidazoles can be influenced by the nature of the substituent at the C-2 position and the reaction conditions.
A notable strategy to achieve regioselective C-5 formylation involves the use of a pre-existing chloro-substituted imidazole. For instance, a patented one-pot synthesis describes the preparation of 2-substituted-4-chloro-5-formylimidazoles. This intermediate can then undergo hydrodehalogenation to yield the desired 2-substituted-5-formylimidazole. google.com This approach offers a pathway to the target molecule with high regioselectivity, as the position of formylation is directed by the existing substitution pattern. The use of a copper(II) trifluoromethanesulfonate (B1224126) catalyst has been shown to improve the yield and purity of the 2-substituted 4-chloro-5-formylimidazole intermediate. google.com
Another approach to control selectivity involves the lithiation of a protected imidazole followed by quenching with a formylating agent like DMF. However, studies have shown that the lithiation of 1-protected 4-bromoimidazoles can lead to transmetalation and the formation of 2-carbaldehydes as the major product, rather than the desired 5-carbaldehydes. psu.edu
Table 1: Reagents for Vilsmeier-Haack Formylation
| Reagent Combination | Description | Reference |
|---|---|---|
| DMF / POCl₃ | The most common set of reagents for generating the Vilsmeier reagent. | researchgate.net |
| DMF / Oxalyl chloride | An alternative method for the in-situ formation of the Vilsmeier reagent. | researchgate.net |
Introduction of Cyclohexyl Moiety at C-2 Position
The introduction of the cyclohexyl group at the C-2 position of the imidazole ring can be achieved through the construction of the imidazole ring itself, using a cyclohexyl-containing starting material. The Radziszewski imidazole synthesis provides a viable route, involving the multi-component reaction of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (cyclohexanecarboxaldehyde), and ammonia. wikipedia.org This method is a commercially utilized process for the production of various imidazoles. wikipedia.org
A patent describes the manufacture of 2-alkyl imidazoles by condensing glyoxal with ammonia and an alkanal in an aqueous alcoholic medium at a controlled pH. nih.gov This general procedure could be adapted for the synthesis of 2-cyclohexyl-1H-imidazole.
Table 2: Conditions for Radziszewski-type Imidazole Synthesis
| Dicarbonyl | Aldehyde | Ammonia Source | Solvent | Key Conditions | Reference |
|---|---|---|---|---|---|
| Glyoxal | Cyclohexanecarboxaldehyde | Ammonia | Aqueous Alcohol | pH 6-8 | nih.gov |
Synthesis via Derivatization of Pre-formed Imidazoles
An alternative synthetic strategy involves the modification of an already synthesized imidazole ring. This approach can be divided into the introduction of the formyl group at the C-5 position and the attachment of the cyclohexyl group at the C-2 position in separate steps.
Functional Group Interconversion at C-5 Position from Other Carbaldehydes or Precursors
When direct formylation at the C-5 position is challenging, an alternative is to introduce a different functional group that can be subsequently converted into a carbaldehyde. One such precursor is a carboxylic acid or its ester derivative. The synthesis of ethyl 2-ethyl-1H-imidazole-5-carboxylate has been documented, which can be reduced to the corresponding alcohol, 2-ethyl-1H-imidazole-5-methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary alcohol can then be oxidized to the aldehyde using a variety of mild oxidizing agents.
The reduction of a carboxylic acid derivative, such as an ester or an acid chloride, directly to an aldehyde requires careful selection of the reducing agent to avoid over-reduction to the alcohol. Reagents such as diisobutylaluminum hydride (DIBAL-H) are often used for the low-temperature reduction of esters to aldehydes.
Table 3: Reagents for Functional Group Interconversion at C-5
| Starting Functional Group | Target Functional Group | Reagent(s) | Reference |
|---|---|---|---|
| Ester (-COOEt) | Alcohol (-CH₂OH) | LiAlH₄ | |
| Ester (-COOEt) | Aldehyde (-CHO) | DIBAL-H | General knowledge |
| Carboxylic Acid (-COOH) | Aldehyde (-CHO) | Various modern methods | chemicalbook.com |
Cyclohexyl Group Introduction onto Imidazole Ring
A more classical approach would involve the synthesis of an N-substituted imidazole, for example, 1-cyclohexyl-1H-imidazole, which can be prepared from cyclohexylamine, glyoxal, and formaldehyde. chemicalbook.com However, this places the cyclohexyl group on the nitrogen atom rather than the C-2 carbon. To achieve C-2 substitution, one would typically start with a C-2 unsubstituted imidazole and introduce the cyclohexyl group. This often requires metal-mediated coupling reactions.
Reaction Mechanisms and Mechanistic Insights
Detailed Mechanistic Pathways for Imidazole (B134444) Formation Featuring the Cyclohexyl and Carbaldehyde Moieties
The most plausible pathway for synthesizing 2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a variation of the Debus-Radziszewski imidazole synthesis. wikipedia.org This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.org In this specific case, the reactants would be glyoxal (B1671930) (acting as the 1,2-dicarbonyl and precursor to the C5-carbaldehyde), cyclohexanecarboxaldehyde (B41370), and ammonia.
The reaction can be conceptualized in two main stages:
Formation of a Diimine Intermediate: Glyoxal reacts with two molecules of ammonia to form a glyoxal-diimine intermediate. This step involves the nucleophilic attack of ammonia on the carbonyl carbons of glyoxal, followed by dehydration.
Condensation and Cyclization: The cyclohexanecarboxaldehyde then condenses with the diimine intermediate. The mechanism involves the formation of a dihydroimidazole (B8729859) intermediate, which subsequently undergoes oxidation (aromatization) to yield the final imidazole ring. The formyl group (-CHO) from one of the original glyoxal carbonyls remains at the C5 position.
A plausible mechanistic sequence is detailed below:
Step 1: Nucleophilic attack of ammonia on one carbonyl of glyoxal to form a hemiaminal, which then dehydrates to an imine. This process repeats on the second carbonyl to yield 1,2-diiminoethane.
Step 2: The aldehyde (cyclohexanecarboxaldehyde) is activated, potentially by forming an imine with another molecule of ammonia or by direct reaction.
Step 3: The diimine from Step 1 acts as a nucleophile, attacking the carbonyl carbon of the cyclohexanecarboxaldehyde.
Step 4: A subsequent intramolecular cyclization and dehydration/oxidation sequence leads to the formation of the aromatic imidazole ring. The final oxidation step is crucial for the stability of the product and can occur via various pathways, sometimes involving an oxidant or a hydrogen acceptor in the reaction mixture.
Role of Substrate Reactivity in Multi-component Reactions
Multi-component reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. bohrium.comresearchgate.net The success and yield of the synthesis of this compound are critically dependent on the relative reactivity of the substrates: glyoxal, cyclohexanecarboxaldehyde, and ammonia.
Aldehyde Reactivity: The electrophilicity of the carbonyl carbon in the aldehydes governs their susceptibility to nucleophilic attack. Glyoxal, with its two electron-poor carbonyl groups, is highly reactive. Cyclohexanecarboxaldehyde, an aliphatic aldehyde, is also reactive but may be slightly less so than glyoxal. The reaction conditions must be optimized to control the sequence of additions and prevent undesired side reactions, such as the self-condensation of glyoxal. rsc.org
Nucleophile Concentration: Ammonia serves as the nitrogen source for the imidazole ring. Its concentration and the pH of the medium are crucial. A sufficient concentration is needed to drive the formation of the diimine intermediate and participate in the condensation. The basicity of ammonia also plays a catalytic role in the condensation steps. nih.gov
Competition and Selectivity: In an MCR, various reaction pathways can compete. For instance, glyoxal can self-react to form oligomers, which can reduce the yield of the desired imidazole. rsc.org The reactivity of cyclohexanecarboxaldehyde must be balanced so that it effectively intercepts the glyoxal-diimine intermediate without undergoing extensive self-condensation. The choice of solvent and catalyst can steer the reaction toward the desired product. researchgate.netresearchgate.net
Table 1: Substrate Reactivity Factors in Imidazole Synthesis
| Substrate | Role in Reaction | Key Reactivity Characteristics | Potential Side Reactions |
|---|---|---|---|
| Glyoxal | 1,2-Dicarbonyl source (C4, C5) and precursor to C5-carbaldehyde | High electrophilicity of two carbonyl groups. | Acetal/oligomer formation, self-condensation. rsc.org |
| Cyclohexanecarboxaldehyde | Aldehyde source (C2 and cyclohexyl group) | Electrophilic carbonyl carbon. Steric bulk from the cyclohexyl group may influence reaction rates. | Self-condensation (aldol). |
| Ammonia | Nitrogen source (N1, N3) | Nucleophilic and basic. nih.gov | Formation of various condensation byproducts. |
Self-Catalyzed Hydrogen Atom Shift Mechanisms in Imidazole Formation
The final step in many imidazole syntheses is the aromatization of a dihydroimidazole intermediate. This oxidation step is critical for yielding the stable aromatic product. While external oxidants can be used, certain reaction pathways feature internal or self-catalyzed mechanisms.
Recent research has highlighted the role of a self-catalyzed hydrogen atom shift (HAT) in the regioselective formation of certain imidazole derivatives. acs.org In a study on the synthesis of 1-(2-hydroxyaryl)-1H-imidazoles, the 2-hydroxyaryl moiety was found to control the reaction mechanism by facilitating a hydrogen atom shift. acs.org While this compound lacks this specific functional group, a similar principle of intramolecular or substrate-mediated hydrogen transfer could be operative in the aromatization step.
The proposed mechanism would involve the dihydroimidazole intermediate tautomerizing to a form where a hydrogen atom can be abstracted. This process could be facilitated by another molecule in the reaction mixture (such as another substrate molecule or the solvent) acting as a temporary hydrogen carrier. This avoids the need for a dedicated oxidizing agent and can be considered a type of disproportionation, where one molecule is oxidized (to the imidazole) and another is reduced. Such concerted HAT mechanisms are a subject of ongoing research, with studies showing they can be facilitated by catalysts or even occur through tunneling under certain conditions. nih.govacs.org
Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis
Specific kinetic and thermodynamic data for the synthesis of this compound are not widely published. However, general principles governing similar multi-component condensation reactions can be applied to understand the factors influencing its formation.
Rate-Determining Step: In many multi-component reactions, the initial condensation or the final cyclization/aromatization step can be rate-limiting. Given the complexity, it is plausible that no single step is rate-determining under all conditions; the kinetic bottleneck may shift with changes in temperature or reactant concentrations. rsc.org
Catalysis: The reaction is typically base-catalyzed (by ammonia) or can be facilitated by an acid catalyst to promote carbonyl activation and dehydration. nih.govrsc.org The choice and concentration of a catalyst would significantly impact the reaction kinetics. For example, Lewis acids could be employed to enhance the electrophilicity of the aldehyde carbonyls. researchgate.net
Enthalpy (ΔH): The reaction is expected to be exothermic. The formation of multiple strong C-N and C=N bonds, culminating in an aromatic system, releases a significant amount of energy. This release outweighs the energy required to break the C=O and N-H bonds in the reactants.
Equilibrium: While the final aromatization step is largely irreversible and drives the reaction forward, earlier steps like imine and hemiaminal formation are often reversible. Le Chatelier's principle applies; for instance, the removal of water as it is formed can shift the equilibrium toward the product side.
| Gibbs Free Energy (ΔG) | ΔH and TΔS | Negative (spontaneous), indicating a thermodynamically favorable process. |
Advanced Spectroscopic and Structural Analysis of 2 Cyclohexyl 1h Imidazole 5 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
The ¹H NMR spectrum of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde provides a wealth of information about the disposition of hydrogen atoms in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.5-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The imidazole (B134444) ring proton is also anticipated to be a singlet, likely in the range of 7.5-8.0 ppm.
The cyclohexyl group protons will present as a series of multiplets in the upfield region of the spectrum. The proton on the carbon attached to the imidazole ring will be the most downfield of this group, likely appearing as a multiplet around 2.5-3.0 ppm. The remaining cyclohexyl protons will produce a complex set of overlapping multiplets between 1.2 and 2.0 ppm. The N-H proton of the imidazole ring may appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. In some cases, such as when using deuterated methanol (B129727) as a solvent, this proton may exchange with the solvent and not be observed.
Interactive Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| Aldehyde-H | 9.5 - 10.0 | Singlet | N/A |
| Imidazole-H | 7.5 - 8.0 | Singlet | N/A |
| Cyclohexyl-H (adjacent to imidazole) | 2.5 - 3.0 | Multiplet | |
| Cyclohexyl-H (remaining) | 1.2 - 2.0 | Multiplet | |
| Imidazole-NH | Variable | Broad Singlet | N/A |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, typically appearing around 180-190 ppm. The carbons of the imidazole ring are expected in the 120-150 ppm region. The carbon of the cyclohexyl ring attached to the imidazole will be found around 35-45 ppm, with the other cyclohexyl carbons appearing further upfield between 25 and 35 ppm.
Interactive Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde C=O | 180 - 190 |
| Imidazole C2 | 145 - 155 |
| Imidazole C4 | 120 - 130 |
| Imidazole C5 | 135 - 145 |
| Cyclohexyl C1' | 35 - 45 |
| Cyclohexyl C2', C6' | 25 - 35 |
| Cyclohexyl C3', C5' | 25 - 35 |
| Cyclohexyl C4' | 25 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of the molecule. hmdb.ca
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would reveal the coupling network within the cyclohexyl ring, helping to differentiate the signals of adjacent protons. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton and carbon assignments for each C-H bond in the molecule. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, it would show a correlation between the aldehydic proton and the C5 carbon of the imidazole ring, and between the C4 proton of the imidazole and the C2 and C5 carbons, confirming the substitution pattern of the ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov
IR Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band for the C=O stretch of the aldehyde group, typically appearing around 1670-1690 cm⁻¹. The N-H stretch of the imidazole ring would be observed as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and imidazole groups would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would be found in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrational modes. The C=O stretch would be present, and the symmetric C-H stretching vibrations of the cyclohexyl group would likely give rise to strong signals. The imidazole ring vibrations would also be observable.
Interactive Table 3: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C=O | Stretch | 1670 - 1690 | Strong (IR) |
| Imidazole N-H | Stretch | 3100 - 3300 | Broad (IR) |
| Cyclohexyl & Imidazole C-H | Stretch | 2850 - 3100 | Medium-Strong |
| Imidazole C=N, C=C | Stretch | 1400 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation patterns. miamioh.edu For this compound (molecular formula C₁₀H₁₄N₂O), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.
Common fragmentation pathways would likely involve:
Loss of the aldehyde group (CHO), resulting in a fragment at M-29.
Cleavage of the cyclohexyl ring, leading to a series of fragments with characteristic mass differences.
Fragmentation of the imidazole ring is also possible, though often less favorable than loss of substituents. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. iucr.orgjsac.or.jp
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:
The planarity of the imidazole ring.
The conformation of the cyclohexyl ring (likely a chair conformation).
The relative orientation of the cyclohexyl and imidazole moieties.
The presence of any intermolecular interactions, such as hydrogen bonding involving the imidazole N-H and the aldehyde carbonyl oxygen, which would influence the crystal packing. mdpi.com
Bond Lengths, Bond Angles, and Dihedral Angles
No experimental data from X-ray crystallographic analysis for this compound is available in the public domain. Such data is essential for the generation of accurate tables of bond lengths, bond angles, and dihedral angles.
Intermolecular Interactions and Crystal Packing
A description of the intermolecular interactions (such as hydrogen bonding or van der Waals forces) and the arrangement of molecules in the crystal lattice (crystal packing) is dependent on the determination of the compound's crystal structure. As this information is not available, a discussion on this topic cannot be formulated.
Computational Chemistry and Theoretical Studies of 2 Cyclohexyl 1h Imidazole 5 Carbaldehyde
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are a cornerstone of modern chemical research, enabling the accurate prediction of molecular properties. For a comprehensive understanding of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, a variety of QM methods are employed.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) stands out as a robust and widely used method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it ideal for studying systems like this compound. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and describing the distribution of electrons within the molecule.
The precision of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi.com Functionals in DFT are approximations of the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that has demonstrated reliability for organic molecules, including imidazole (B134444) derivatives. researchgate.netorientjchem.org
Basis sets are sets of mathematical functions used to construct the molecular orbitals. For a molecule like this compound, a basis set such as 6-311++G(d,p) would be appropriate. researchgate.net This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, allowing for a more accurate description of electron distribution, especially in regions far from the nucleus and in bonding areas. The selection of a suitable basis set and functional is a critical step to ensure the accuracy of the predicted properties. dntb.gov.ua
A hypothetical table of optimized geometric parameters for this compound, based on DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, is presented below.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C2-N1 | 1.38 |
| N1-C5 | 1.37 | |
| C5-C4 | 1.39 | |
| C4-N3 | 1.36 | |
| N3-C2 | 1.33 | |
| C2-C(cyclohexyl) | 1.51 | |
| C5-C(aldehyde) | 1.45 | |
| C(aldehyde)=O | 1.22 | |
| Bond Angle (°) | N1-C2-N3 | 110.5 |
| C2-N1-C5 | 107.8 | |
| N1-C5-C4 | 108.2 | |
| C5-C4-N3 | 107.5 | |
| C4-N3-C2 | 106.0 | |
| Dihedral Angle (°) | C(cyclohexyl)-C2-N1-C5 | 178.5 |
Note: The data in this table is hypothetical and based on typical values for similar molecular structures found in computational studies.
The cyclohexyl group attached to the imidazole ring can adopt various conformations, with the chair conformation being the most stable. mdpi.com A thorough conformational analysis is essential to identify the global minimum energy structure of this compound. This involves rotating the cyclohexyl group and the bond connecting it to the imidazole ring to map the potential energy surface.
Molecular Orbital (MO) Analysis (e.g., HOMO-LUMO Gap, NBO Analysis)
Molecular Orbital (MO) theory provides a detailed picture of the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive.
Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into the bonding and charge distribution within a molecule. orientjchem.orgresearchgate.net NBO analysis for this compound would quantify the charge on each atom, revealing the most electropositive and electronegative sites. This information is invaluable for understanding intermolecular interactions and predicting reaction mechanisms.
Table 2: Predicted Molecular Orbital Energies and NBO Charges for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Atom | Predicted NBO Charge (e) |
| N1 | -0.65 |
| C2 | 0.45 |
| N3 | -0.58 |
| C4 | -0.15 |
| C5 | 0.35 |
| O (aldehyde) | -0.55 |
Note: The data in this table is hypothetical and based on typical values for similar molecular structures found in computational studies.
Fukui Functions for Predicting Chemical Reactivity Sites
Fukui functions are a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. acs.org The Fukui function essentially measures the change in electron density at a particular point in the molecule when an electron is added or removed.
For this compound, calculating the Fukui functions would pinpoint which atoms are most susceptible to attack. It is expected that the nitrogen atoms of the imidazole ring would be likely sites for electrophilic attack, while the carbonyl carbon of the aldehyde group would be a prime target for nucleophilic attack. This predictive capability is crucial for designing synthetic routes and understanding the molecule's potential biological activity.
Non-Linear Optical (NLO) Properties Prediction
Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. nih.gov These materials have applications in technologies such as optical switching and frequency conversion. The imidazole ring, in conjunction with the aldehyde group, can facilitate intramolecular charge transfer, making this compound a candidate for NLO activity.
Computational methods can predict NLO properties like the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.netacs.org DFT calculations can provide an estimation of β, and a high value would suggest that the molecule has potential for NLO applications. Studies on other imidazole derivatives have shown that they can possess significant NLO properties. rsc.org
Table 3: Predicted Non-Linear Optical Properties of this compound
| Parameter | Predicted Value |
|---|---|
| Dipole Moment (μ) | ~3.5 Debye |
| Mean Polarizability (α) | ~150 a.u. |
Note: The data in this table is hypothetical and based on typical values for similar molecular structures found in computational studies.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses
The Electron Localization Function (ELF) is a powerful theoretical tool in quantum chemistry used to analyze chemical bonding. It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This allows for a chemically intuitive visualization of electron pair localization, clearly distinguishing core, valence, covalent bond, and lone pair electrons. wikipedia.org The Localized Orbital Locator (LOL) analysis offers complementary information, providing insights into localized and delocalized electrons within the molecular structure. researchgate.net
For this compound, an ELF analysis would reveal distinct regions of high electron localization, corresponding to the molecule's covalent bonds and lone pairs. The function, which ranges from 0 to 1, would approach a value of 1 in these areas of high localization, while a value of 0.5 would indicate electron gas-like behavior. arxiv.org
The primary regions of high ELF values (attractors) are predicted to be:
Core Basins: Surrounding the carbon, nitrogen, and oxygen nuclei, corresponding to the core electrons.
Valence Basins (Bonding): Located between atoms connected by covalent bonds. This includes the C-C and C-H bonds of the cyclohexyl ring, the C-N, C-C, and C=N bonds within the imidazole ring, the C-C bond connecting the cyclohexyl group to the imidazole ring, and the C-C and C=O bonds of the carbaldehyde substituent.
Valence Basins (Non-Bonding): Corresponding to the lone pairs on the two nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group.
The LOL analysis would complement these findings, graphically representing the relative localization of electrons and highlighting the aromatic nature of the imidazole ring through regions of more delocalized electron density compared to the sigma bonds of the cyclohexyl group.
Table 1: Predicted Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Characteristics for this compound
| Molecular Feature | Predicted ELF Value | Type of Localization | Predicted LOL Characteristics |
| Cyclohexyl C-H Bonds | High (approaching 1.0) | High | Sharp maxima indicating localized sigma bonds |
| Cyclohexyl C-C Bonds | High (approaching 1.0) | High | Sharp maxima indicating localized sigma bonds |
| Imidazole Ring Bonds | Moderate-High | Delocalized (π-system) | Lower, more diffuse values within the ring plane |
| Carbaldehyde C=O Bond | High (approaching 1.0) | High (Polarized) | Distinct maxima for both σ and π contributions |
| Nitrogen Lone Pairs | High (approaching 1.0) | High | Clear maxima in the region of the lone pair orbitals |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is an essential tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transient species like transition states. For reactions involving this compound, such as its synthesis or subsequent functionalization, density functional theory (DFT) calculations can elucidate the most favorable reaction pathways.
A plausible synthetic route, analogous to the Debus imidazole synthesis, could involve the reaction of a dicarbonyl compound, an aldehyde (cyclohexanecarboxaldehyde), and ammonia (B1221849). researchgate.net Computational studies of such a reaction would model the key steps:
Intramolecular Cyclization: The formation of the five-membered imidazole ring from acyclic precursors. acs.org
Aromatization: The subsequent dehydration or oxidation step that leads to the stable aromatic imidazole core. acs.org
For each proposed step, the geometries of reactants, intermediates, products, and, crucially, the transition states (TS) are optimized. Transition state analysis involves locating the first-order saddle point on the potential energy surface that connects reactants and products. The energy of this state determines the activation free energy barrier (ΔG‡), which is critical for predicting reaction kinetics. acs.org For example, in related imidazole syntheses, calculated activation free energy barriers for cyclization and subsequent proton transfer steps have been used to explain the regioselectivity of the reaction. acs.org
Table 2: Hypothetical Reaction Pathway Analysis for Imidazole Ring Formation
| Reaction Step | Species | Description | Relative Free Energy (kcal/mol) (Hypothetical) |
| 1 | Reactants | Initial acyclic precursors | 0.0 |
| 2 | TS1 | Transition state for ring cyclization | +15.5 |
| 3 | Intermediate | Cyclized, non-aromatic intermediate | +2.1 |
| 4 | TS2 | Transition state for aromatization (e.g., dehydration) | +10.8 |
| 5 | Product | This compound | -25.0 |
Influence of Steric and Electronic Effects of Cyclohexyl Group on Imidazole Reactivity
The reactivity of the this compound molecule is significantly governed by the interplay of steric and electronic effects from its two key substituents: the cyclohexyl group at position C2 and the carbaldehyde group at position C5.
Electronic Effects: The imidazole ring itself is aromatic and possesses two nitrogen atoms with distinct electronic properties. nih.gov
The cyclohexyl group is a non-aromatic, saturated alkyl group. It acts primarily as an electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the imidazole ring, particularly at the adjacent C2 and N1/N3 positions. quora.com This enhanced electron density generally increases the basicity of the ring nitrogens compared to unsubstituted imidazole.
The carbaldehyde group (-CHO) is strongly electron-withdrawing due to both a negative inductive effect (-I) and a negative mesomeric effect (-M). It deactivates the imidazole ring towards electrophilic attack by pulling electron density away from the π-system.
Steric Effects: The cyclohexyl group is sterically bulky. Its presence at the C2 position physically hinders access to the adjacent N1 atom and the C2 carbon itself. This steric hindrance can direct incoming reagents to other, less crowded positions on the molecule, such as the N3 nitrogen or the C4 carbon, depending on the nature of the reaction. For instance, N-alkylation might be favored at the less hindered N3 position, depending on the tautomeric form present.
Table 3: Summary of Steric and Electronic Influences on Reactivity
| Position | Substituent | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |
| C2 | Cyclohexyl | +I (Electron-donating) | High | Increases ring electron density; hinders attack at C2 and N1. |
| N1/N3 | Imidazole N | Basic, Nucleophilic | N1 is sterically hindered by the cyclohexyl group. | Basicity is enhanced by the +I effect of the cyclohexyl group but reduced by the -M/-I effect of the carbaldehyde. N3 is more sterically accessible. |
| C4 | - | Influenced by both groups | Moderate | Site for potential electrophilic attack, activated by the cyclohexyl group but deactivated by the carbaldehyde. |
| C5 | Carbaldehyde | -I, -M (Electron-withdrawing) | Moderate | Deactivates the ring to electrophilic attack; the carbonyl carbon is an electrophilic site for nucleophilic addition. |
Applications of 2 Cyclohexyl 1h Imidazole 5 Carbaldehyde As a Synthetic Building Block
Precursor for Advanced Heterocyclic Scaffolds
The structure of 2-cyclohexyl-1H-imidazole-5-carbaldehyde, featuring a reactive aldehyde and a modifiable imidazole (B134444) core, makes it a valuable precursor for synthesizing more complex heterocyclic systems. chemimpex.com This has led to its use in the construction of diverse fused and polycyclic imidazole derivatives.
Synthesis of Fused Imidazole Systems
The aldehyde functional group is a key component in the formation of fused heterocyclic systems by enabling the addition of new rings to the imidazole core. This is often achieved through condensation reactions with bifunctional nucleophiles, which is a common strategy for creating fused imidazole systems such as imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. nih.gov For example, the reaction of an imidazole-aldehyde with a diaminopyridine can lead to the formation of these bicyclic structures. nih.gov While specific examples detailing the direct use of this compound are not extensively documented, the general reactivity patterns for imidazole-aldehydes are well-established. nih.govpsu.edu
Construction of Polycyclic Imidazole Derivatives
Building on the principles of fused-ring synthesis, this compound can also be utilized to construct more elaborate polycyclic imidazole derivatives. These multi-ring systems are of interest due to their rigid, three-dimensional structures, which are desirable in the design of specialized molecules. The synthesis of these complex frameworks can be achieved through various methods, including visible-light-promoted radical cyclization reactions of imidazoles bearing unactivated alkenes. researchgate.net This modern approach allows for the construction of Csp³–CF2H/C–C bonds under mild conditions. researchgate.net
Derivatization at the Aldehyde Functionality
The aldehyde group is highly versatile, allowing for a wide range of chemical transformations. These derivatizations are crucial for introducing new functional groups, extending the carbon skeleton, and preparing precursors for further synthetic steps.
Oxidation and Reduction Reactions
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation to 2-cyclohexyl-1H-imidazole-5-carboxylic acid can be achieved using common oxidizing agents. Imidazole rings are generally resistant to oxidizing agents like chromic acid and hydrogen peroxide but can be affected by reagents like perbenzoic acid. pharmaguideline.com
Reduction to (2-cyclohexyl-1H-imidazol-5-yl)methanol can be accomplished with standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.
These transformations provide access to key intermediates for further functionalization, such as the formation of esters and amides from the carboxylic acid, or ethers and esters from the alcohol.
Condensation Reactions (e.g., Schiff Base Formation)
A primary reaction of aldehydes is their condensation with primary amines to form Schiff bases (imines). chemimpex.comrdd.edu.iq This reaction is significant as it allows for the introduction of a wide variety of substituents at the 5-position of the imidazole ring. The formation of Schiff bases from imidazole-2-carboxaldehyde and various amines, such as 4-aminoantipyrine (B1666024) and L-phenylalanine, has been well-documented, leading to ligands that can form metal complexes. orientjchem.orgnih.govderpharmachemica.comresearchgate.net These reactions highlight the utility of the aldehyde group in creating diverse molecular structures. orientjchem.orgnih.govderpharmachemica.comresearchgate.net
| Amine Reactant | Product (Schiff Base) |
|---|---|
| Aniline | N-((2-cyclohexyl-1H-imidazol-5-yl)methylene)aniline |
| Benzylamine | N-((2-cyclohexyl-1H-imidazol-5-yl)methylene)-1-phenylmethanamine |
| 4-Methoxyaniline | N-((2-cyclohexyl-1H-imidazol-5-yl)methylene)-4-methoxyaniline |
Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for extending the carbon chain and introducing a carbon-carbon double bond (olefination). masterorganicchemistry.comyoutube.com
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org This method is highly versatile and can be used with a variety of aldehydes, including those with sensitive functional groups. masterorganicchemistry.comnih.gov
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, uses phosphonate-stabilized carbanions. wikipedia.org These carbanions are more nucleophilic and generally react with aldehydes to produce (E)-alkenes with high stereoselectivity. youtube.comwikipedia.orgnrochemistry.com The HWE reaction is often preferred due to the use of more reactive phosphonate (B1237965) esters and the easier removal of the phosphate (B84403) byproduct. wikipedia.org
| Reaction | Reagent | Product |
|---|---|---|
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(2-Cyclohexyl-1H-imidazol-5-yl)acrylonitrile |
| Horner-Wadsworth-Emmons Reaction | Diethyl (cyanomethyl)phosphonate | (E)-3-(2-Cyclohexyl-1H-imidazol-5-yl)acrylonitrile |
These olefination reactions are instrumental in synthesizing vinylimidazoles, which can act as monomers or as precursors for further chemical modifications.
Modifications at the Imidazole Nitrogen (N-1)
The imidazole ring of this compound contains a reactive nitrogen atom (N-1) that serves as a key site for synthetic modifications. These modifications are crucial for altering the compound's physical, chemical, and biological properties.
Alkylation and Arylation Reactions
The N-1 position of the imidazole ring can be readily functionalized through alkylation and arylation reactions. These reactions introduce alkyl or aryl groups onto the nitrogen atom, a common strategy for creating diverse molecular architectures.
Alkylation: N-alkylation of imidazoles typically proceeds by treating the imidazole derivative with an alkyl halide in the presence of a base. While specific studies on this compound are not prevalent, the general mechanism is well-established for related structures. For instance, studies on the alkylation of other imidazole derivatives, such as ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, demonstrate that the reaction can be selective. researchgate.net In these cases, alkylation with benzyl (B1604629) halides in the presence of potassium carbonate leads to the formation of N-alkoxy derivatives. researchgate.net For a standard imidazole without the N-hydroxy group, direct alkylation on the ring nitrogen is the expected pathway.
Arylation: N-arylation introduces an aromatic ring system onto the imidazole core. Palladium-catalyzed cross-coupling reactions are a common method for achieving this transformation. amazonaws.com Another approach is the copper-catalyzed N-arylation of imidazoles with aryl halides. amazonaws.com While direct C-H arylation of the imidazole ring at other positions (C2 or C5) using nickel or palladium catalysts has been explored, N-arylation remains a fundamental transformation for modifying the core structure. rsc.orgresearchgate.net
The table below summarizes general conditions for these transformations on imidazole scaffolds.
Table 1: General Conditions for N-Alkylation and N-Arylation of Imidazoles
| Reaction Type | Reagents | Catalyst/Base | General Outcome |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., Benzyl Bromide) | Potassium Carbonate (K₂CO₃) | Attachment of alkyl group to N-1 position. researchgate.net |
| N-Arylation | Aryl Iodides, Aryl Bromides | Copper(I) salts, Palladium complexes | Attachment of aryl group to N-1 position. amazonaws.com |
Cycloaddition Reactions Involving the Imidazole Ring
Cycloaddition reactions are powerful tools for constructing complex cyclic systems. However, the aromatic nature of the imidazole ring makes it generally unreactive as a diene in standard Diels-Alder or [4+2] cycloadditions. beilstein-journals.org The stability of the aromatic system disfavors reactions that would disrupt its conjugation.
Instead, cycloadditions are more commonly observed in fused imidazole systems where the electronic properties are altered. For example, higher-order cycloadditions, such as [8+2] reactions, have been reported for derivatives like imidazo[1,2-a]pyridines. researchgate.net These reactions typically involve the fused heterocyclic system reacting with a 2π-component, leading to complex polycyclic structures. researchgate.net There is limited evidence in the provided literature for the direct participation of a simple monocyclic imidazole ring, like that in this compound, in cycloaddition reactions.
Applications in Materials Science
The unique combination of a bulky cyclohexyl group, a reactive aldehyde, and an electronically active imidazole ring makes this compound a promising candidate for applications in materials science.
Precursors for Polymer and Ligand Synthesis
The aldehyde functional group is a versatile handle for synthesizing more complex molecules, including ligands for metal coordination and monomers for polymerization.
Ligand Synthesis: The aldehyde can undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction is a straightforward method for creating multidentate ligands. For example, the related compound 2-imidazolecarboxaldehyde is known to react with amino acids to form tridentate Schiff-base ligands capable of coordinating with metal ions. sigmaaldrich.com Similarly, this compound can be used to synthesize ligands for creating metal complexes with potential catalytic or luminescent properties. researchgate.net Furthermore, the imidazole core itself is a precursor to N-heterocyclic carbenes (NHCs), a class of powerful ligands used extensively in catalysis. researchgate.net
Table 2: Potential Ligand Synthesis via Schiff Base Condensation
| Reactant A | Reactant B | Resulting Linkage | Potential Ligand Type |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Imine (C=N) | Bidentate or Multidentate Schiff Base Ligand sigmaaldrich.com |
Polymer Synthesis: The bifunctional nature of the molecule (aldehyde and reactive N-H group) allows for its potential use as a monomer in step-growth polymerization. The aldehyde can be converted into other functional groups suitable for polymerization reactions, opening avenues for creating novel imidazole-containing polymers with tailored thermal and electronic properties.
Optoelectronic Material Development
The development of organic optoelectronic materials often relies on molecules with both electron-donating and electron-accepting components to control their electronic and photophysical properties. rsc.org Imidazole derivatives are valuable in this context.
The imidazole ring is electron-rich and can serve as an effective electron-donating unit in a donor-acceptor molecular architecture. rsc.org The aldehyde group at the 5-position provides a convenient point for synthetic elaboration, allowing the imidazole core to be integrated into larger conjugated systems. By reacting the aldehyde, this building block can be linked to electron-accepting moieties to create molecules with charge-transfer characteristics suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. rsc.org Additionally, metal complexes derived from imidazole-based ligands can exhibit significant luminescence, a property that is highly sought after for developing new display and lighting technologies. researchgate.net
Catalytic Applications and Ligand Chemistry
2-Cyclohexyl-1H-imidazole-5-carbaldehyde as a Ligand Precursor for Metal Complexes
The aldehyde functional group on the imidazole (B134444) ring is a key feature that allows for the straightforward synthesis of more complex ligand structures, primarily through condensation reactions to form Schiff bases.
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. iosrjournals.org In the context of this compound, reaction with a primary amine leads to the formation of an imine linkage, resulting in a Schiff base ligand. This process is a common and efficient method for creating multidentate ligands that can coordinate with metal ions. iosrjournals.orgcore.ac.uk
The general reaction can be depicted as: R-NH₂ + OHC-C₃H₂N₂(C₆H₁₁) → R-N=CH-C₃H₂N₂(C₆H₁₁) + H₂O
The versatility of this synthesis allows for the introduction of a wide array of functionalities into the ligand structure by choosing different primary amines (R-NH₂). This modularity is crucial for fine-tuning the electronic and steric properties of the resulting metal complexes. For instance, using chiral amines can produce chiral Schiff base ligands, which are instrumental in asymmetric catalysis.
A variety of Schiff base ligands can be synthesized from imidazole aldehydes, and these ligands are known to coordinate with a range of metal ions including Cu(II), Zn(II), and Ag(I). maynoothuniversity.ie
Table 1: Examples of Schiff Base Ligands Derived from Imidazole Aldehydes This table is illustrative and based on analogous imidazole compounds to demonstrate the variety of potential ligand structures.
| Imidazole Aldehyde Precursor | Primary Amine | Resulting Schiff Base Ligand Type | Potential Metal Ion Coordination |
|---|---|---|---|
| Imidazole-2-carboxaldehyde | L-phenylalanine | Tridentate | Co(II), Ni(II), Cu(II), Zn(II) derpharmachemica.comresearchgate.net |
| Salicylaldehyde | 1-(3-Aminopropyl)imidazole | Bidentate or Tridentate | Zn(II), Cu(II), Ag(I) maynoothuniversity.ie |
The imidazole ring is a fundamental unit in coordination chemistry, offering two nitrogen donor atoms for coordination with metal ions. rsc.org The Schiff base ligands derived from this compound are expected to act as polydentate ligands. Coordination typically involves the imine nitrogen and one of the nitrogen atoms of the imidazole ring. derpharmachemica.com If the amine used in the Schiff base synthesis contains additional donor atoms (e.g., hydroxyl or carboxyl groups), the resulting ligand can exhibit higher denticity, leading to the formation of stable chelate rings with the metal center.
The coordination of these ligands to metal ions can result in the formation of mononuclear or polynuclear complexes with diverse geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, the ligand structure, and the reaction conditions. wikipedia.orgnih.gov The cyclohexyl group at the 2-position of the imidazole ring provides steric bulk, which can influence the coordination geometry and the accessibility of the metal center, thereby affecting the catalytic activity and selectivity of the complex.
Evaluation of Metal-Imidazole Complexes in Catalysis
Metal complexes containing imidazole-based ligands have been extensively studied for their catalytic activity in a variety of chemical transformations. ajol.inforesearchgate.net These complexes often mimic the active sites of metalloenzymes, where an imidazole-containing histidine residue plays a crucial role in catalysis. wikipedia.org
Complexes derived from imidazole-Schiff base ligands are anticipated to be effective catalysts for a range of organic reactions. For example, copper complexes with imidazole ligands have shown catalytic activity in oxidation reactions, such as the oxidation of catechols and benzylic alcohols. nih.govrsc.org The catalytic cycle in these reactions often involves the redox cycling of the copper center.
Other potential applications include:
Oxidative Coupling: Polymerization of phenols. rug.nl
Hydrolysis: Catalysis of ester hydrolysis. psu.edu
Carbon-Carbon Bond Formation: Various coupling reactions.
The specific catalytic performance is influenced by the nature of the metal ion and the ligand framework. The electronic properties of the ligand, modulated by substituents on the imidazole ring and the amine precursor, can tune the reactivity of the metal center.
Table 2: Potential Catalytic Applications of Metal-Imidazole Complexes This table is illustrative, based on known applications of similar imidazole complexes.
| Metal Complex Type | Catalytic Reaction | Reference |
|---|---|---|
| Copper-Imidazole | Catechol Oxidation | nih.gov |
| Copper-Cage Imidazole | Oxidation of Benzylic Alcohols | rsc.org |
| Copper-Polymer Imidazole | Oxidative Coupling of Phenols | rug.nl |
Metal-imidazole complexes can be employed as either homogeneous or heterogeneous catalysts. rsc.org
Homogeneous Catalysis: In this mode, the catalyst is dissolved in the reaction medium along with the reactants. This often leads to high activity and selectivity due to the well-defined nature of the active species and the high accessibility of the catalytic sites. rsc.org However, the separation of the catalyst from the product mixture can be challenging and costly. rsc.org
Heterogeneous Catalysis: To overcome the separation issue, the homogeneous catalyst can be immobilized on a solid support, such as silica (B1680970) or a polymer. rug.nlresearchgate.net This process, known as heterogenization, combines the advantages of high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org The immobilization can be achieved through covalent bonding or adsorption. While offering practical advantages, immobilization can sometimes lead to a reduction in catalytic activity due to mass transfer limitations or changes in the catalyst's structure. rug.nlresearchgate.net The interplay between homogeneous and heterogeneous catalytic processes can also be complex, with leaching of the metal from the support potentially contributing to the observed reactivity. nih.gov
The design of this compound-derived catalysts can be tailored for either homogeneous or heterogeneous applications, depending on the specific requirements of the industrial process.
Conclusion and Outlook
Summary of Current Research Trends in 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
Current research involving the 2-cyclohexyl-1H-imidazole moiety is heavily concentrated in the field of medicinal chemistry. The primary trend is its utilization as a scaffold for creating potent and selective antagonists for various biological receptors. A notable area of investigation has been the development of antagonists for the neuropeptide Y (NPY) Y5 receptor, which are being explored as potential therapeutics for obesity. nih.gov In this context, the cyclohexyl group at the 2-position has been identified as a crucial modification to move away from earlier 2-aryl-imidazole leads, aiming to enhance oral pharmacokinetic profiles and reduce off-target effects, such as affinity for the hERG potassium channel. nih.gov
The carbaldehyde group at the 5-position serves as a versatile synthetic anchor. Research trends indicate its use in reactions to build more complex derivatives. While direct studies on this compound are specific, the broader trend for imidazole-5-carbaldehydes involves their conversion into Schiff bases, subsequent reduction to amines, or use in condensation reactions to append other functional moieties. These modifications are central to structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of the final compounds.
Future Directions in Synthetic Methodology and Applications
Future advancements concerning this compound are anticipated in both its synthesis and its applications.
Synthetic Methodology: The development of more efficient, sustainable, and scalable synthetic routes is a persistent goal in organic chemistry. researchgate.net For imidazole (B134444) derivatives, multicomponent reactions, such as the Debus or Radiszewski syntheses, offer a foundation for building the core structure. pharmaguideline.comnih.gov Future methodologies may focus on:
Greener Synthesis: Employing less hazardous solvents (like water), using catalytic amounts of novel organo-catalysts, and utilizing energy-efficient methods like microwave irradiation to reduce reaction times and environmental impact. mdpi.com
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability, which is crucial for pharmaceutical production.
Late-Stage Functionalization: Developing methods to introduce the cyclohexyl or carbaldehyde groups onto a pre-formed imidazole ring at a later stage of a synthetic sequence could provide more flexibility and access to a wider array of derivatives.
Applications: While the focus has been on NPY Y5 antagonists, the scaffold is ripe for exploration in other therapeutic areas. The imidazole core is a well-known pharmacophore present in antifungal, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.net Future applications could involve:
Repurposing the Scaffold: Systematically screening derivatives of this compound against other G-protein coupled receptors (GPCRs) or enzyme families where similar hydrophobic and hydrogen-bonding interactions are key.
Materials Science: Substituted imidazoles are used in the creation of ionic liquids, functional materials, and dyes for solar cells. researchgate.net The unique combination of the bulky cyclohexyl group and the reactive aldehyde could be exploited to create novel polymers or organic light-emitting diode (OLED) materials. researchgate.net
Potential for New Derivatives and Their Exploration in Advanced Chemical Systems
The molecular architecture of this compound provides multiple avenues for derivatization to generate novel chemical entities for advanced applications. The potential for creating new derivatives is vast and can be systematically explored by modifying each component of the molecule.
Table 1: Potential Derivative Exploration from this compound
| Molecular Section | Type of Modification | Potential Derivative | Target Application Area |
| Carbaldehyde Group | Reductive Amination | Secondary or Tertiary Amines | Medicinal Chemistry (improved solubility, new receptor interactions) |
| Oxidation | Carboxylic Acid | Bioisostere for other functional groups, Prodrug synthesis | |
| Wittig/Horner-Wadsworth-Emmons | Alkenes | Covalent inhibitors, Molecular probes | |
| Condensation Reactions | Schiff Bases, Hydrazones | Metal-organic frameworks (MOFs), Chemosensors | |
| Cyclohexyl Group | Introduction of Substituents | Hydroxylated or Aminated Cyclohexyl Rings | Improved pharmacokinetic properties (solubility, metabolism) nih.gov |
| Ring Variation | Cyclopentyl, Adamantyl | Fine-tuning of lipophilicity and binding pocket occupancy | |
| Imidazole Ring | N-Alkylation/Arylation | N-Substituted Imidazoles | Modulation of electronic properties, steric hindrance, and solubility |
| Substitution at C4 | Halogenation, Alkylation | Altering structure-activity relationships (SAR) |
The exploration of these new derivatives in advanced chemical systems is a promising frontier. For instance, converting the carbaldehyde to a cyano or tetrazole group could generate bioisosteres with different metabolic stabilities and receptor binding profiles. The synthesis of dimers or oligomers by leveraging the aldehyde functionality could lead to bivalent ligands capable of binding to two receptor sites simultaneously, potentially increasing affinity and selectivity. Furthermore, incorporating this scaffold into larger systems like proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs) represents a sophisticated, next-generation application in drug discovery.
Q & A
Q. What are the recommended synthetic routes for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, and what experimental conditions optimize yield?
The compound can be synthesized via the Debus-Radziszewski reaction, a classic method for imidazole derivatives. This involves condensation of cyclohexylamine, an α-ketoaldehyde precursor (e.g., glyoxal), and an ammonium source under acidic conditions. Key parameters include:
- Temperature : Maintain 80–100°C to ensure cyclization.
- Solvent : Use ethanol or acetic acid for protonation and stabilization of intermediates.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .
Yield optimization requires stoichiometric control of the cyclohexylamine-to-glyoxal ratio (1:1.2) and slow addition of ammonium acetate to prevent side reactions.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- <sup>1</sup>H NMR : Key signals include:
- Aldehyde proton at δ 9.8–10.2 ppm (singlet).
- Imidazole protons (H-2 and H-4) as doublets between δ 7.2–7.8 ppm.
- Cyclohexyl protons as multiplet peaks at δ 1.2–2.1 ppm.
- IR : Strong C=O stretch at ~1700 cm<sup>-1</sup> and N-H stretch (imidazole) at ~3100 cm<sup>-1</sup>.
- Mass Spectrometry : Molecular ion peak at m/z 178.23 (C10H14N2O) with fragmentation patterns consistent with cyclohexyl and aldehyde loss .
Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should show a single peak with >95% area.
Advanced Research Questions
Q. How can discrepancies between experimental (X-ray) and computational (DFT) molecular geometries be resolved for this compound?
Contradictions may arise from crystal packing effects (e.g., hydrogen bonding) not accounted for in gas-phase DFT calculations. To address this:
- Perform X-ray crystallography to obtain precise bond lengths/angles. For example, the aldehyde group’s C=O bond length should be ~1.22 Å, while imidazole ring geometry should align with planar sp<sup>2</sup> hybridization .
- Compare with solvated DFT models (e.g., using PCM for ethanol) to incorporate solvent effects.
- Validate computational methods by benchmarking against similar imidazole derivatives in the Cambridge Structural Database .
Q. What strategies improve crystallization of this compound for single-crystal X-ray diffraction studies?
- Solvent Selection : Use slow evaporation in ethanol or dichloromethane/hexane mixtures to promote nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal growth.
- Seeding : Introduce microcrystals from prior trials to guide lattice formation.
- SHELX Refinement : Employ SHELXL for structure solution, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the cyclohexyl group .
Q. How does the cyclohexyl substituent influence the compound’s reactivity in nucleophilic addition reactions (e.g., Schiff base formation)?
The cyclohexyl group introduces steric hindrance, slowing nucleophilic attack at the aldehyde. However, its electron-donating nature via σ-induction slightly activates the carbonyl:
Q. What computational approaches predict the electronic properties and potential bioactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites.
- Molecular Docking : Screen against biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. The aldehyde group may act as a covalent inhibitor via Schiff base formation with lysine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
